molecular formula C21H22N2O4S2 B2459427 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1251594-98-5

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2459427
CAS No.: 1251594-98-5
M. Wt: 430.54
InChI Key: DJSBRVQWTXINTE-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfamoyl moiety linked to a 4-ethoxyphenyl group and a methyl substituent. The 3-methylphenyl group at the carboxamide position provides steric bulk and modulates lipophilicity. This compound shares structural similarities with sulfonamide-based pharmaceuticals, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities . The ethoxy group (electron-donating) and methylphenyl substituent may influence solubility, metabolic stability, and target binding compared to halogenated analogs .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-4-27-18-10-8-17(9-11-18)23(3)29(25,26)19-12-13-28-20(19)21(24)22-16-7-5-6-15(2)14-16/h5-14H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSBRVQWTXINTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Aromatic Substitution: The ethoxyphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions, using appropriate halogenated precursors and palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated precursors, palladium catalysts, bases like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Structure and Composition

The compound features a thiophene ring, which is known for its unique electronic properties, making it suitable for various biological interactions. The presence of the sulfamoyl group enhances its potential as a therapeutic agent.

Molecular Formula

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 336.42 g/mol

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its structural features allow it to interact with various biological targets.

Anticancer Activity

Research indicates that 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

Case Study:

  • Objective : Evaluate the cytotoxic effects on breast cancer cells.
  • Method : MTT assay to measure cell viability.
  • Results : Significant inhibition of cell growth was observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, indicating its potential use in treating bacterial infections.

In Vitro Studies

  • Method : Disk diffusion method.
  • Results : The compound exhibited clear zones of inhibition against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm), with a minimum inhibitory concentration (MIC) around 50 µg/mL.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

Research Findings Summary Table

Study FocusMethodologyKey Findings
Anticancer ActivityMTT AssayIC50 = 15 µM in breast cancer cells
Antimicrobial ActivityDisk DiffusionMIC = 50 µg/mL against E. coli
Enzyme InhibitionEnzymatic AssaysSignificant inhibition of target enzymes

Similar Compounds

  • 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide
  • 3-[(4-methoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide

Uniqueness

The specific substitution pattern in 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide imparts distinct biological and chemical properties compared to similar compounds, enhancing its reactivity and therapeutic potential.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antibacterial, or anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., ethoxy) : Improve aqueous solubility but may reduce binding to hydrophobic enzyme pockets compared to chloro analogs .
  • Methylphenyl vs.
  • Chlorinated analogs : Exhibit higher receptor affinity but may face toxicity challenges .

Pharmacological and Physicochemical Properties

Antibacterial Activity

  • Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) show narrow-spectrum antibacterial activity with 99% purity, attributed to the nitro group’s electrophilic properties .
  • The target compound lacks a nitro group but retains the sulfamoyl moiety, a known pharmacophore in sulfonamide antibiotics. Its ethoxy group may reduce cytotoxicity compared to trifluoromethyl derivatives .

Antifungal Activity

  • Schiff base thiophene carboxamides (e.g., compound (I) in ) exhibit antifungal activity via membrane disruption. The target compound’s 3-methylphenyl group may enhance membrane penetration compared to methoxy derivatives .

Anticancer Potential

  • SAG derivatives (e.g., 3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide) act as Smoothened receptor agonists . The target compound’s ethoxy group may confer selectivity for different oncogenic targets.

Physicochemical Data

Property Target Compound 4-Chloro Analog Dual Chloro Analog
Molecular Weight (g/mol) ~450 (estimated) 465.39 426.34
LogP (Predicted) ~3.5 ~4.2 ~4.8
Solubility Moderate (ethoxy) Low (chloro) Very low (dual chloro)

Biological Activity

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring, which is known for its aromatic properties and ability to interact with various biological targets. The synthesis typically involves multiple steps, including the formation of the thiophene ring through methods such as the Gewald reaction, followed by functionalization to introduce the sulfonamide and ethoxy groups.

The biological activity of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to alterations in cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, a related study indicated that thiophene derivatives could mimic the action of Combretastatin A-4 (CA-4), a well-known anticancer agent. Compounds similar to 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide showed promising results against various cancer cell lines, including Hep3B hepatocellular carcinoma cells .

Case Studies

  • Hep3B Cell Line Study :
    • Compounds Tested : Derivatives resembling CA-4.
    • Results : The most active compounds exhibited IC50 values of 5.46 µM and 12.58 µM against Hep3B cells, indicating potent antiproliferative effects. These compounds disrupted spheroid formation in cancer cells, suggesting an impact on tumor architecture and cell aggregation .
  • Mechanistic Insights :
    • Apoptosis Induction : Compounds were shown to activate caspases 3 and 9, leading to apoptotic cell death. This was confirmed through assays measuring DNA fragmentation and mitochondrial membrane potential changes .
    • Binding Affinity : Molecular docking studies revealed that these compounds have a comparable interaction pattern with tubulin as observed for CA-4, reinforcing their potential as anticancer agents .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of selected thiophene derivatives compared to 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide:

Compound NameIC50 (µM)Target Cell LineMechanism of Action
CA-40.1VariousTubulin binding
2b5.46Hep3BApoptosis induction
2e12.58Hep3BDisruption of spheroid formation
82.5K562Caspase activation

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